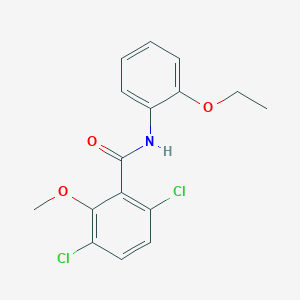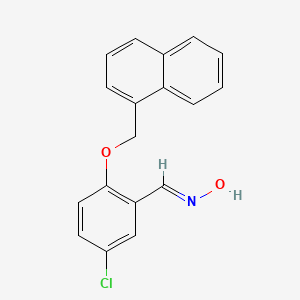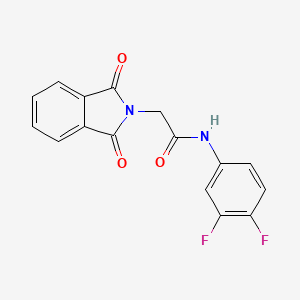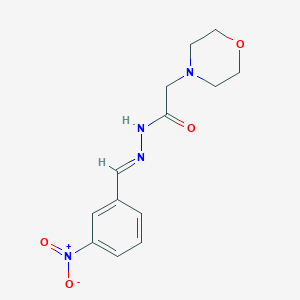![molecular formula C12H14N4O3 B5559436 2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo-isoxazole derivatives, similar to the target compound, often involves multi-step reactions starting from key intermediates such as 4-cyanopyrrolidin-3-ones. These intermediates can be further transformed through various chemical reactions, including refluxing with phenylhydrazine in ethanol or glacial acetic acid, to yield complex structures involving pyrrole and isoxazole rings (Amer et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, including pyrroles and isoxazoles. The arrangements of these rings and their substituents play a crucial role in determining the chemical behavior and reactivity of the molecule. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures and understand their conformations and electronic configurations.
Chemical Reactions and Properties
Compounds like "2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol" undergo a variety of chemical reactions, including cycloadditions, rearrangements, and ring-opening reactions. For instance, the formation of pyrrolo-isoxazoline derivatives can be achieved through 1,3-dipolar cycloadditions followed by thermal rearrangement, highlighting the compound's versatility in synthetic applications (Zhao & Eguchi*, 1997).
Wissenschaftliche Forschungsanwendungen
Multi-functional Colorimetric Chemosensor
A study introduced a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties. This sensor demonstrates high sensitivity towards metal cations like Co2+, Zn2+, and Cu2+ through significant color changes, indicating its potential for metal ion detection in various environments (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Optically Active Ligands
Another research effort highlights the regioselective synthesis of optically active (pyrazolyl)pyridines, serving as chiral N,N-donating ligands. These compounds offer a new avenue for creating asymmetric catalysts and materials with specific optical properties (Kowalczyk & Skarżewski, 2005).
Novel Pyrrole Derivatives Synthesis
Research on the synthesis of new pyrrolo-[3,4-c]isoxazole and related derivatives showcases the versatility of pyrrole-based compounds in synthesizing complex heterocyclic structures. These compounds have potential applications in material science and as intermediates in pharmaceutical synthesis (Amer, Hammouda, El-ahl, & Abdel-Wahab, 2007).
Pyrazole Functionalized Substituents
A study detailing the synthesis of pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5 highlights the role of pyrazole compounds in developing ligands for potential use in catalysis and material chemistry. The ability to modify the pyrazole nucleus opens up avenues for creating specialized molecules with desired properties (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Wirkmechanismus
The mechanism of action of this compound would depend on its exact structure and the biological system in which it is acting. Compounds containing pyrrole rings are found in many biologically active molecules, including certain alkaloids and antibiotics, and they can have a wide range of biological activities .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, properties, and potential applications. It could be of interest in the development of new pharmaceuticals or materials, given the wide range of properties and activities exhibited by other compounds containing these types of rings .
Eigenschaften
IUPAC Name |
(4-hydroxy-1,2-oxazolidin-2-yl)-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-15-4-2-3-11(15)9-5-10(14-13-9)12(18)16-6-8(17)7-19-16/h2-5,8,17H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMYATNOTPUFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CC(CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)